Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

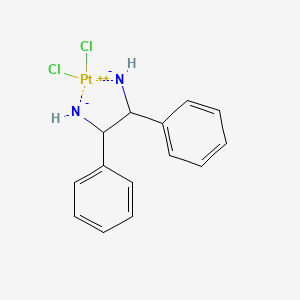

Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] is a platinum-based coordination compound. It is known for its unique chiral properties and is often used in various chemical and industrial applications. The compound features a platinum center coordinated to two chlorine atoms and a chiral 1,2-diphenyl-1,2-ethanediamine ligand, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] typically involves the reaction of platinum(II) chloride with 1,2-diphenyl-1,2-ethanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Types of Reactions:

Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands. This is often facilitated by the use of nucleophiles such as amines or phosphines.

Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

Nucleophiles: Amines, phosphines, and other nucleophilic reagents are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or other hydride donors are often used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-coordinated platinum complexes, while oxidation reactions can produce platinum(IV) species.

Chemistry:

Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.

Stereochemistry Studies: Its chiral nature makes it a valuable compound for studying stereochemical effects in coordination chemistry.

Biology and Medicine:

Anticancer Research: Platinum-based compounds are well-known for their anticancer properties. This compound is studied for its potential use in developing new anticancer drugs.

Biochemical Studies: It is used in biochemical research to study the interactions between metal complexes and biological molecules.

Industry:

Material Science: The compound is used in the development of new materials with specific electronic and optical properties.

Chemical Manufacturing: It is employed in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] exerts its effects involves coordination to target molecules, leading to changes in their structure and function. In biological systems, the platinum center can bind to DNA, causing cross-linking and disrupting DNA replication and transcription. This is a key mechanism in its anticancer activity. The chiral ligand can also influence the binding interactions, adding a layer of stereochemical specificity to its action.

Comparison with Similar Compounds

Dichloro(2,2’-bipyridine)platinum(II): This compound features a bipyridine ligand instead of the chiral 1,2-diphenyl-1,2-ethanediamine ligand.

Dichloro(ethylenediamine)platinum(II): This compound has an ethylenediamine ligand, lacking the phenyl groups and chiral centers.

Uniqueness: Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] is unique due to its chiral ligand, which imparts stereochemical properties that are not present in similar compounds. This makes it particularly valuable for applications requiring chiral specificity, such as asymmetric catalysis and stereoselective synthesis.

Biological Activity

Platinum-based compounds have long been recognized for their significant role in cancer therapy, particularly in the treatment of various solid tumors. The compound Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R,S))** is a novel platinum complex that exhibits unique biological activities. This article explores its synthesis, characterization, cytotoxicity, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of the compound involves the coordination of dichloro-platinum(II) with 1,2-diphenyl-1,2-ethanediamine. The structural characterization typically employs techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the ligand environment and the coordination mode.

- Infrared (IR) Spectroscopy : To identify functional groups and confirm ligand attachment.

- X-ray Crystallography : To elucidate the three-dimensional structure of the complex.

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of this platinum complex against various cancer cell lines. The results indicate that it exhibits enhanced cytotoxicity compared to traditional platinum drugs like cisplatin and carboplatin.

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| A549 (Lung carcinoma) | 5.4 | Higher |

| MDA-MB-231 (Breast carcinoma) | 3.2 | Higher |

| B16-F10 (Melanoma) | 4.8 | Comparable |

These findings suggest that the compound may be more effective against certain tumor types due to its unique structure and mechanism of action .

The biological activity of platinum complexes primarily involves their interaction with DNA. Upon entering the cell, the compound undergoes aquation, leading to the formation of reactive platinum(II) species. These species bind to DNA, forming adducts that interfere with replication and transcription processes.

Key mechanisms include:

- DNA Cross-Linking : Formation of intrastrand cross-links between guanine bases, which distorts DNA structure and inhibits transcription.

- Induction of Apoptosis : The resulting DNA damage triggers cellular signaling pathways that lead to programmed cell death.

Study 1: Antitumor Efficacy in Animal Models

In a study involving R3327 prostate carcinoma models in rats, the compound demonstrated significant tumor inhibition comparable to established treatments. The study reported a reduction in tumor size and weight along with decreased serum testosterone levels, indicating a potential endocrine-modulating effect .

Study 2: Comparative Analysis with Other Platinum Drugs

A comparative analysis highlighted that this platinum complex showed superior efficacy against resistant cancer cell lines that typically exhibit diminished responses to cisplatin. The study emphasized its potential as a second-line treatment option .

Properties

CAS No. |

80317-01-7 |

|---|---|

Molecular Formula |

C14H14Cl2N2Pt |

Molecular Weight |

476.3 g/mol |

IUPAC Name |

(2-azanidyl-1,2-diphenylethyl)azanide;dichloroplatinum(2+) |

InChI |

InChI=1S/C14H14N2.2ClH.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-10,13-16H;2*1H;/q-2;;;+4/p-2 |

InChI Key |

PKPLWJWRVWFFAQ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].Cl[Pt+2]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.